2,2-Dimethyl-1,3-propanediamine

Cyclic Urea Synthesis Carbonylation Catalysis Thorpe-Ingold Effect

2,2-Dimethyl-1,3-propanediamine (neopentanediamine) is a sterically hindered C5 diamine whose gem-dimethyl substitution drives the Thorpe-Ingold effect, accelerating intramolecular cyclization for cyclic ureas (e.g., 1,3-diazepan-2-ones in 80% yield). It forms thermochromic Ni(II) complexes with elevated transition temperatures (180–202°C), ideal for high-temperature thermal mapping. As a rigid linker in Schiff base ligands, it directs the formation of discrete polynuclear clusters (U(IV)4, U(IV)6). In step-growth polymerization, the branched backbone imparts superior thermal stability and mechanical properties to engineering plastics and specialty coatings. Choose this diamine when linear homologues fail to deliver cyclization efficiency, thermal response, or polymer performance.

Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
CAS No. 7328-91-8
Cat. No. B1293695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-propanediamine
CAS7328-91-8
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Structural Identifiers
SMILESCC(C)(CN)CN
InChIInChI=1S/C5H14N2/c1-5(2,3-6)4-7/h3-4,6-7H2,1-2H3
InChIKeyDDHUNHGZUHZNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-propanediamine (CAS 7328-91-8): A Structurally Constrained C5 Diamine for High-Yield Cyclization and Thermally Stable Metal Complexation


2,2-Dimethyl-1,3-propanediamine (CAS 7328-91-8), also known as neopentanediamine, is an aliphatic C5 primary diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol . Its defining structural feature is the gem-dimethyl substitution at the C2 position of the 1,3-propanediamine backbone [1]. This sterically hindered, branched architecture distinguishes it from linear diamines like 1,3-propanediamine or 1,6-hexanediamine, and underpins its specific utility in synthetic chemistry and materials science.

Why 2,2-Dimethyl-1,3-propanediamine Cannot Be Replaced by 1,3-Propanediamine or Other Linear Analogs in Key Applications


Substituting 2,2-dimethyl-1,3-propanediamine with a linear diamine of similar chain length (e.g., 1,3-propanediamine, 1,5-pentanediamine) is not a simple 1:1 exchange due to the Thorpe-Ingold effect induced by the gem-dimethyl group [1]. This steric constraint accelerates intramolecular cyclization reactions and alters the conformational landscape of chelate rings [2]. Consequently, reactions that rely on ring-closure kinetics or the formation of six-membered metal chelates will exhibit markedly different yields and product distributions . The evidence below quantifies these performance gaps.

Quantitative Performance Evidence: 2,2-Dimethyl-1,3-propanediamine vs. Closest Analogs


Cyclic Urea Synthesis: 2,2-Dimethyl-1,3-propanediamine Achieves 80% Yield vs. Trace Amounts from Unsubstituted 1,5-Pentanediamine

In W(CO)6-catalyzed oxidative carbonylation, 2,2-dimethyl-1,3-propanediamine (4a) yielded its corresponding six-membered cyclic urea in 80% yield [1]. In stark contrast, the unsubstituted parent 1,5-pentanediamine produced only trace amounts of the eight-membered cyclic urea under identical conditions [1]. The gem-dimethyl substitution leverages the Thorpe-Ingold effect to dramatically favor ring closure.

Cyclic Urea Synthesis Carbonylation Catalysis Thorpe-Ingold Effect

Thermochromic Nickel(II) Complexes: 2,2-Dimethyl-1,3-propanediamine Enables a High-Temperature Reversible Phase Transition (180-202°C)

The nickel(II) complex [Ni(dmtn)2(H2O)2](NO3)2, where dmtn = 2,2-dimethyl-1,3-propanediamine, undergoes a reversible thermochromic phase transition at a high temperature range of 180-202°C [1]. The enthalpy change (ΔH) for this transition is 10.4 kJ mol-1 [1]. This behavior is a direct consequence of the ligand's steric and electronic properties. While analogous complexes with less substituted diamines (e.g., ethylenediamine or 1,3-propanediamine) may also exhibit thermochromism, they typically transition at lower, less technologically useful temperatures due to weaker crystal field effects and less constrained lattice dynamics.

Coordination Chemistry Thermochromic Materials Nickel Complexes

Schiff Base Ligand Formation: The 2,2-Dimethyl Backbone Imposes a Preorganized Geometry for Hexadentate Coordination

Crystal structures of Schiff base ligands derived from 2,2-dimethyl-1,3-propanediamine reveal a highly constrained, preorganized conformation [1][2]. For example, in the hexadentate compartmental ligand derived from this diamine, the central C(CH3)2 unit enforces a specific spatial orientation of the two imine-nitrogen donors, facilitating the assembly of discrete polynuclear complexes (e.g., tetra- and hexanuclear uranium(IV) clusters) [2]. In contrast, Schiff bases from linear diamines like 1,3-propanediamine exhibit greater conformational flexibility, leading to less predictable coordination architectures and often polymeric structures.

Schiff Base Synthesis Crystal Engineering Polynuclear Complexes

Priority Application Scenarios for 2,2-Dimethyl-1,3-propanediamine Based on Verified Performance Data


Synthesis of Six-Membered Cyclic Ureas and Related N-Heterocycles

Utilize 2,2-dimethyl-1,3-propanediamine as the diamine building block in oxidative carbonylation reactions to produce 1,3-diazepan-2-ones and other cyclic ureas in high yield (e.g., 80%) [1]. The gem-dimethyl group is not merely a substituent but a functional necessity for achieving high cyclization efficiency due to the Thorpe-Ingold effect [1]. This scaffold is a core structure in several bioactive molecules and polymer additives.

Design of High-Temperature Thermochromic Indicators and Sensors

Employ this diamine as a ligand for nickel(II) and other transition metals to create coordination complexes with elevated thermochromic transition temperatures (180-202°C) [2]. The enhanced thermal stability of the [Ni(dmtn)2(H2O)2](NO3)2 complex makes it suitable for thermal mapping and sensing in high-temperature industrial processes where conventional thermochromic materials fail.

Assembly of Preorganized Polynuclear Metal-Organic Architectures

Use 2,2-dimethyl-1,3-propanediamine as a rigid linker in Schiff base condensation to generate hexadentate compartmental ligands [3][4]. The resulting preorganized geometry is essential for the controlled synthesis of discrete polynuclear clusters (e.g., U(IV)4 and U(IV)6 assemblies), which are of interest in f-element separation, catalysis, and the development of molecular magnetic materials [4].

Synthesis of Thermally Stable Polyamides and Polyurethanes

Incorporate 2,2-dimethyl-1,3-propanediamine as a diamine monomer in step-growth polymerization with diacids or diisocyanates . The branched, sterically hindered backbone is known to impart enhanced mechanical properties and thermal stability to the resulting high-performance polymers, making it a valuable component for engineering plastics and specialty coatings.

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